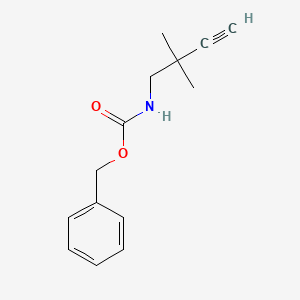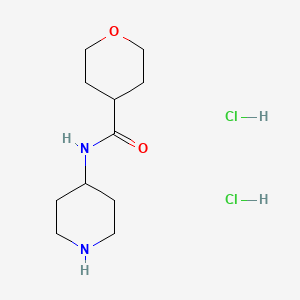![molecular formula C8H11BO4S B15297733 [3-(Methanesulfonylmethyl)phenyl]boronic acid](/img/structure/B15297733.png)
[3-(Methanesulfonylmethyl)phenyl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Methanesulfonylmethyl)phenyl]boronic acid: is an organoboron compound that has gained attention in various fields of chemistry due to its unique properties and reactivity. This compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with a methanesulfonylmethyl group. The presence of the boronic acid group makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Methanesulfonylmethyl)phenyl]boronic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound, such as 3-bromotoluene.
Sulfonylation: The aromatic compound undergoes sulfonylation using methanesulfonyl chloride in the presence of a base like pyridine to introduce the methanesulfonylmethyl group.
Borylation: The sulfonylated intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate. This step introduces the boronic acid group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Suzuki-Miyaura Coupling: [3-(Methanesulfonylmethyl)phenyl]boronic acid is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The compound can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: Reduction of the methanesulfonylmethyl group can lead to the formation of the corresponding methyl group.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols or quinones.
Reduction: Methyl-substituted phenylboronic acids.
科学的研究の応用
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of biaryl compounds, which are important in pharmaceuticals and materials science.
Catalysis: Acts as a ligand in various catalytic processes.
Biology and Medicine:
Drug Development: Used in the synthesis of boron-containing drugs, which have shown potential in treating cancer and other diseases.
Biological Probes: Employed in the development of sensors and probes for detecting biological molecules.
Industry:
Materials Science: Used in the synthesis of advanced materials, including polymers and electronic devices.
作用機序
The mechanism of action of [3-(Methanesulfonylmethyl)phenyl]boronic acid primarily involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in sensing and catalysis. In biological systems, it can inhibit enzymes by mimicking transition states or binding to active sites.
類似化合物との比較
Phenylboronic Acid: Lacks the methanesulfonylmethyl group, making it less versatile in certain reactions.
[4-(Methanesulfonylmethyl)phenyl]boronic Acid: Similar structure but with the methanesulfonylmethyl group at a different position, leading to different reactivity and applications.
[3-(Trifluoromethyl)phenyl]boronic Acid: Contains a trifluoromethyl group instead of a methanesulfonylmethyl group, resulting in different electronic properties.
Uniqueness:
- The presence of the methanesulfonylmethyl group in [3-(Methanesulfonylmethyl)phenyl]boronic acid provides unique reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis and industrial applications.
特性
分子式 |
C8H11BO4S |
|---|---|
分子量 |
214.05 g/mol |
IUPAC名 |
[3-(methylsulfonylmethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H11BO4S/c1-14(12,13)6-7-3-2-4-8(5-7)9(10)11/h2-5,10-11H,6H2,1H3 |
InChIキー |
KLUTYLYAVMFZIZ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC=C1)CS(=O)(=O)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-{2-aminobicyclo[2.1.1]hexan-1-yl}carbamate](/img/structure/B15297654.png)
![1-Azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one](/img/structure/B15297663.png)



amine hydrochloride](/img/structure/B15297677.png)
![Thieno[2,3-d]pyrimidin-6-amine](/img/structure/B15297679.png)
![2-Azabicyclo[2.1.1]hexane-1-carbonitrile](/img/structure/B15297683.png)
![[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B15297688.png)

nitrosoamine](/img/structure/B15297695.png)


